molecular formula C9H13NO B8460011 3-(Methoxymethyl)-4-methylaniline

3-(Methoxymethyl)-4-methylaniline

Cat. No.: B8460011
M. Wt: 151.21 g/mol
InChI Key: VDFWYAJGVLMWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)-4-methylaniline, with the molecular formula C9H13NO, is a chemical compound provided for research and development purposes . This compound is part of the aniline family, a class of organic compounds that serve as fundamental building blocks in chemical synthesis. Aniline derivatives are widely utilized in pharmaceutical research for the synthesis of complex molecules, such as Schiff bases, which are known for their diverse biological activities and applications in material science . Researchers value this compound for its structural features, including the methoxymethyl and methyl substituents on the aniline ring, which can influence its reactivity, electron distribution, and potential interactions in synthetic pathways. While a specific, detailed mechanism of action is highly dependent on the target reaction or biological system, anilines often act as precursors or intermediates. Their primary amine group allows for reactions such as condensation with carbonyl groups to form imines, which are key steps in creating nitrogen-containing heterocycles and other advanced structures . This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(methoxymethyl)-4-methylaniline

InChI

InChI=1S/C9H13NO/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5H,6,10H2,1-2H3

InChI Key

VDFWYAJGVLMWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)COC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-methoxy-4-methylaniline with analogous aniline derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
3-Methoxy-4-methylaniline 16452-01-0 C₈H₁₁NO 137.18 3-OCH₃, 4-CH₃ Intermediate in dyes/pharmaceuticals; electron-rich aromatic system
4-Methylaniline (p-toluidine) 106-49-0 C₇H₉N 107.15 4-CH₃ Polymer/dye synthesis; forms layered polyoxomolybdate complexes
4-Methoxyaniline (p-anisidine) 104-94-9 C₇H₉NO 123.15 4-OCH₃ Pharmaceutical intermediates; spectral studies (IR, NMR)
3-Methyl-4-(4-methylphenoxy)aniline 17419-01-1 C₁₄H₁₅NO 213.28 3-CH₃, 4-O-C₆H₄-CH₃ Research applications in material science; synthesized via Buchwald-Hartwig coupling
4-Methoxy-3-(4-methoxyphenoxy)aniline 13066-01-8 C₁₄H₁₅NO₃ 245.28 3-O-C₆H₄-OCH₃, 4-OCH₃ Structural analog for chromogenic studies; high similarity to azocalixarenes
3-Methyl-4-nitroaniline N/A C₇H₈N₂O₂ 152.15 3-CH₃, 4-NO₂ Precursor for halogenated anilines (e.g., 4-iodo-2-methylaniline)

Q & A

Q. What are the common synthetic routes for 3-(Methoxymethyl)-4-methylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalizing 4-methylaniline with methoxymethyl groups via nucleophilic substitution or reductive amination. For example, reacting 4-methylaniline with formaldehyde and methoxy-containing reagents under acidic conditions can yield the target compound. Reaction parameters such as pH, temperature (optimal range: 60–80°C), and catalyst choice (e.g., p-toluenesulfonic acid) critically affect yield and purity. Side products like quinones may form under oxidative conditions, requiring inert atmospheres (N₂/Ar) to suppress undesired pathways .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include a singlet for the methoxymethyl group (δ 3.3–3.5 ppm) and aromatic protons (δ 6.5–7.2 ppm) with splitting patterns indicating substitution positions.
  • ¹³C NMR : The methoxymethyl carbon appears at δ 55–60 ppm, while aromatic carbons adjacent to electron-donating groups resonate upfield.
  • IR : Stretching vibrations for N-H (3350–3450 cm⁻¹) and C-O (1050–1150 cm⁻¹) confirm functional groups. Cross-validation with mass spectrometry (e.g., ESI-MS) ensures molecular weight accuracy .

Q. What are the key chemical reactions of this compound, and what major products are formed?

  • Methodological Answer :
  • Oxidation : Forms quinone derivatives under strong oxidizing agents (e.g., KMnO₄), useful in electrochemical studies.
  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) yields nitro derivatives at the para position due to methoxymethyl’s directing effects.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary alcohol, enabling derivatization for biological assays.
  • Acylation : Reacts with acetyl chloride to form stable amides, aiding in purification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (tested to EN 374), lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Ventilation : Ensure negative-pressure airflow or continuous ventilation to mitigate vapor exposure.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to potential aquatic toxicity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The methoxymethyl group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophiles. Density Functional Theory (DFT) calculations reveal localized electron density at the para position, favoring nitration or halogenation there. Kinetic studies (e.g., UV-Vis monitoring) show rate acceleration compared to unsubstituted anilines, with Hammett plots confirming σ⁺ correlations .

Q. How can machine learning optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Train random forest algorithms on high-throughput datasets (e.g., catalyst screens, solvent variations) to predict yields. Input descriptors include atomic charges, solvent polarity, and catalyst electronic parameters. For example, models from palladium-catalyzed cross-coupling studies can be adapted to predict inhibitory effects of additives (e.g., isoxazoles) on Buchwald-Hartwig reactions involving this compound .

Q. How do structural modifications of this compound influence its biological activity, and how can contradictions in reported data be resolved?

  • Methodological Answer :
  • SAR Studies : Introduce substituents (e.g., halogens, sulfonamides) to assess antimicrobial or anticancer activity. Compare IC₅₀ values against control compounds like 6-methoxyquinoline derivatives.
  • Data Reconciliation : Use meta-analysis to address discrepancies. For instance, conflicting cytotoxicity reports may arise from assay conditions (e.g., cell line variability). Validate findings via orthogonal assays (e.g., apoptosis markers vs. MTT results) .

Q. What computational tools predict the regioselectivity of this compound in multi-component reactions?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and DFT (Gaussian 09) to model transition states. For example, Fukui indices identify nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps guide predictions for Ullmann coupling or Suzuki-Miyaura reactions. Validate predictions with LC-MS/MS reaction monitoring .

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